N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that features a cyclopropyl group, a pyrrole ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the cyclopropyl and pyrrole groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve a cost-effective and efficient production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or receptor binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Nicotyrine: A compound with a pyrrole ring and similar structural features.
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Another pyrrole-containing compound with different functional groups.
Uniqueness
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide is unique due to the combination of its cyclopropyl, pyrrole, and isoxazole rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15-8-2-3-11(15)9-16(10-4-5-10)13(17)12-6-7-14-18-12/h2-3,6-8,10H,4-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGJTFYHCIQDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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